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Abstract
5-Deazariboflavin is a synthetic analog of riboflavin (Vitamin B2) where the nitrogen atom at

position 5 of the isoalloxazine ring is replaced by a carbon atom. This seemingly subtle

structural modification imparts profound changes to its physicochemical and biological

properties, making it an invaluable tool in biochemical and biomedical research. This technical

guide provides a comprehensive overview of the core properties of 5-deazariboflavin,

including its synthesis, redox chemistry, spectral characteristics, and its applications as a

mechanistic probe for flavoenzymes and as a photosensitizer. Detailed experimental

methodologies and quantitative data are presented to facilitate its use in research and drug

development.

Chemical Structure and Synthesis
5-Deazariboflavin, systematically named 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-1,2,3,4-

tetrahydropyrimido[4,5-b]quinolin-10(5H)-yl)-D-ribitol, possesses the following chemical

structure:

Molecular Formula: C₁₈H₂₁N₃O₆ Molecular Weight: 375.38 g/mol [1] CAS Number: 19342-73-

5[1]
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An improved and reproducible chemical synthesis of 5-deazariboflavin has been reported,

overcoming challenges of previous methods.[2] The synthesis involves the coupling of a

ribitylated aniline with 6-chlorouracil, followed by cyclization to form the deazaflavin core.

Experimental Protocol: Synthesis of 5-Deazariboflavin[2]

Synthesis of Ribitylated Aniline Intermediate: D-Ribose is reacted with 3,4-dimethylaniline via

reductive amination to produce the N-ribityl-3,4-dimethylaniline intermediate.

Coupling with 6-chlorouracil: The ribitylated aniline is then coupled with 6-chlorouracil in the

presence of a catalytic amount of malononitrile in refluxing methanol.

Acetylation: The crude product from the coupling reaction is acetylated using acetic

anhydride in pyridine to facilitate purification.

Cyclization with Vilsmeier Reagent: The acetylated intermediate is treated with a Vilsmeier

reagent (prepared from POCl₃ and DMF) to effect the cyclization, forming the tricyclic 5-

deazaflavin core.

Deacetylation: The acetate protecting groups are removed to yield crude 5-deazariboflavin.

Purification: The final product is purified by high-performance liquid chromatography (HPLC)

to yield 5-deazariboflavin as a yellow solid.[2]

Detailed ¹H and ¹³C NMR data for synthetic intermediates and the final product have been

published, confirming the structure.[2]

Physicochemical Properties
The substitution of N-5 with a carbon atom significantly alters the electronic properties of the

flavin ring system, leading to distinct physicochemical characteristics compared to riboflavin.

Redox Properties
A key feature of 5-deazariboflavin is its altered redox chemistry. Unlike natural flavins, which

can participate in both one- and two-electron transfer processes through a stable semiquinone

radical, 5-deazaflavins strongly favor two-electron (hydride) transfer mechanisms.[3] The
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radical state in the 5-deazaflavin system is less stable, making it a poor mediator of single-

electron transfers.[3]

The redox potential of the 5-deazariboflavin/1,5-dihydro-5-deazariboflavin couple is

significantly more negative than that of riboflavin. This makes 1,5-dihydro-5-deazariboflavin a

stronger reducing agent.[3]

Property 5-Deazariboflavin Riboflavin Reference

Redox Mechanism

Predominantly two-

electron (hydride)

transfer

One- and two-electron

transfer
[3]

Midpoint Potential

(E'₀) at pH 7
-0.273 V to -0.310 V ~ -0.210 V [3][4]

Reduced Form

Stability

1,5-

dihydrodeazaflavin is

stabilized to

autoxidation (t½ ≈ 40

h at 22°C)

Dihydroflavin is rapidly

oxidized by O₂
[5]

Spectroscopic Properties
5-Deazariboflavin exhibits characteristic absorption and fluorescence spectra that are

sensitive to its environment.

Table of Spectroscopic Properties:
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Property Value Conditions Reference

Absorption Maxima

(λmax)

~330 nm and ~400

nm (π→π* transitions)
In DMSO [6]

Molar Absorptivity (ε)

Data not fully

available in a

comprehensive table.

- -

Fluorescence

Emission Maximum

(λem)

Data not explicitly

found.
- -

Fluorescence

Quantum Yield (ΦF)
0.11 In D₂O

Singlet Oxygen

Quantum Yield (ΦΔ)
0.33 In Methanol [7]

The absorption maxima of 5-deazaflavins are hypsochromically shifted (blue-shifted) compared

to riboflavin, which is attributed to the destabilization of the lowest unoccupied molecular orbital

(LUMO) upon replacing the nitrogen at position 5 with a carbon-hydrogen group.[6]

Biological Activity and Applications
The unique properties of 5-deazariboflavin make it a versatile tool for studying flavoenzymes

and for applications in photobiology and drug development.

Mechanistic Probe of Flavoenzymes
5-Deazariboflavin and its phosphorylated derivatives, 5-deazaflavin mononucleotide

(deazaFMN) and 5-deazaflavin adenine dinucleotide (deazaFAD), serve as valuable

mechanistic probes for flavoenzymes.[5] Because they are restricted to two-electron transfer,

they can be used to distinguish between hydride transfer and single-electron transfer

mechanisms in flavoenzyme-catalyzed reactions.[3]

Many flavoenzymes can recognize and bind 5-deazaflavin analogs, although the catalytic

efficiency is often significantly reduced.[4] For example, when reconstituted into oxidases,
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deazaFAD-containing enzymes are often reduced by their substrate but are not reoxidized by

molecular oxygen.[4]

Experimental Protocol: Enzymatic Synthesis of deazaFMN and deazaFAD[5]

Enzyme Source: A partially purified FAD synthetase complex from Brevibacterium

ammoniagenes is used. This complex possesses both phosphorylating and adenylylating

activities.

Reaction Mixture: 5-deazariboflavin is incubated with the FAD synthetase complex in a

suitable buffer containing ATP and Mg²⁺.

Conversion: The enzyme complex catalyzes the direct conversion of 5-deazariboflavin to

deazaFMN and subsequently to deazaFAD.

Purification: The synthesized deazaflavin coenzymes are purified using adsorptive

chromatography.

5-Deazariboflavin deazaFMN

FAD Synthetase
(Phosphorylation) deazaFAD

FAD Synthetase
(Adenylylation)

Click to download full resolution via product page

Enzymatic synthesis of deazaFMN and deazaFAD.

Role in DNA Photolyase
A naturally occurring derivative of 5-deazariboflavin, 8-hydroxy-7,8-didemethyl-5-
deazariboflavin (8-HDF), functions as a light-harvesting chromophore in a class of DNA repair

enzymes called photolyases.[8] These enzymes repair DNA damage caused by UV light.

In this system, 8-HDF acts as an antenna, absorbing blue light and transferring the energy to

the catalytic FAD cofactor. This energy transfer process is crucial for the efficient repair of DNA

lesions, particularly under low-light conditions.[8]

Experimental Protocol: DNA Photolyase Activity Assay[9][10]
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Substrate Preparation: A DNA substrate containing cyclobutane pyrimidine dimers (CPDs),

typically a short oligonucleotide, is prepared by UV irradiation.

Enzyme Reconstitution: The apoprotein of DNA photolyase is reconstituted with FAD and the

5-deazariboflavin analog (e.g., 8-HDF).

Photorepair Reaction: The reconstituted enzyme is incubated with the CPD-containing DNA

substrate in the dark to allow for binding. The mixture is then exposed to photoreactivating

light (typically in the blue region of the spectrum).

Quantification of Repair: The extent of DNA repair is quantified by measuring the reduction in

the number of CPDs. This can be achieved using methods such as HPLC, which separates

the repaired from the damaged oligonucleotides, or through immunoassays using CPD-

specific antibodies.[9][11]

DNA Photolyase

8-HDF FADEnergy Transfer Damaged DNA (CPD)Electron TransferBlue Light Absorption Repaired DNARepair

Energy Transfer

Click to download full resolution via product page

Role of 8-HDF as a light-harvesting chromophore in DNA photolyase.

Photosensitizer in Photodynamic Therapy and Artificial
Photosynthesis
Due to its ability to generate reactive oxygen species, particularly singlet oxygen, upon

illumination, 5-deazariboflavin and its derivatives are being explored as photosensitizers.[7]

This property makes them potential candidates for photodynamic therapy (PDT), a treatment

modality for cancer and other diseases.
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Furthermore, the strong reducing power of its reduced form and its photochemical reactivity

have led to investigations into its use in artificial photosynthesis systems for the production of

solar fuels.

Drug Development Implications
The unique redox properties and the ability to interact with flavoenzymes make 5-
deazariboflavin and its derivatives interesting scaffolds for drug development. As many

essential enzymes in pathogenic bacteria and other organisms are flavoenzymes, designing

inhibitors based on the 5-deazaflavin core could lead to novel antimicrobial agents. The

differences in flavoenzyme structure and function between pathogens and humans could be

exploited to achieve selective toxicity.

Conclusion
5-Deazariboflavin is a powerful tool for researchers in chemistry, biology, and medicine. Its

distinct redox and photochemical properties, which differ significantly from those of natural

flavins, provide a unique avenue for dissecting complex enzymatic mechanisms. As our

understanding of the roles of flavoenzymes in health and disease expands, the importance of

molecular probes like 5-deazariboflavin in drug discovery and development is poised to grow.

This guide provides a foundational understanding of its core properties and methodologies to

encourage its broader application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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